tert-Butyl 3-((pyrazin-2-ylsulfinyl)methyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(pyrazin-2-ylsulfinylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-14(2,3)20-13(18)17-7-4-11(9-17)10-21(19)12-8-15-5-6-16-12/h5-6,8,11H,4,7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDGPQCYVGLIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CS(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125506 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-pyrazinylsulfinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420827-79-7 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-pyrazinylsulfinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420827-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-pyrazinylsulfinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 3-((pyrazin-2-ylsulfinyl)methyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H21N3O4S
- Molecular Weight : 327.40 g/mol
- CAS Number : 1420869-95-9
Pharmacological Activities
Research indicates that pyrazole derivatives, which include compounds like this compound, exhibit a range of biological activities:
-
Antitumor Activity :
- Pyrazole derivatives have been shown to inhibit various cancer cell lines. For instance, certain pyrazole carboxamides demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential as anticancer agents .
- The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance antitumor efficacy, particularly against specific cancer types .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Study 1: Anticancer Efficacy
A study evaluated the effects of several pyrazole derivatives on breast cancer cell lines. The findings indicated that compounds with specific substituents on the pyrazole ring exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin. The combination of these derivatives with doxorubicin showed a synergistic effect, particularly in MDA-MB-231 cells .
Study 2: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory properties of pyrazole derivatives revealed that these compounds could significantly reduce inflammation markers in vitro. The study highlighted their potential as therapeutic agents for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Data Summary Table
| Biological Activity | Observations |
|---|---|
| Antitumor | Significant cytotoxicity in MCF-7 and MDA-MB-231 cell lines; synergistic effect with doxorubicin |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines; potential for treating chronic inflammatory diseases |
| Antimicrobial | Effective against various fungi; potential agricultural applications |
Scientific Research Applications
Medicinal Chemistry
The compound shows promise as a lead structure in drug development due to its unique pyrazinyl sulfinyl moiety. This structural feature is associated with various biological activities, including:
- Antimicrobial Activity : Compounds containing pyrazine derivatives have been reported to exhibit significant antimicrobial properties. The sulfinyl group may enhance this activity by altering the compound's interaction with biological membranes .
- Anti-inflammatory Effects : Research indicates that pyrrolidine derivatives can modulate inflammatory responses, potentially making this compound useful in treating inflammatory diseases .
Synthesis of Novel Compounds
tert-Butyl 3-((pyrazin-2-ylsulfinyl)methyl)pyrrolidine-1-carboxylate serves as a versatile intermediate for synthesizing other biologically active molecules. Its ability to undergo various chemical reactions allows for the incorporation of different functional groups, leading to the development of new therapeutic agents .
Material Science
The compound's structural characteristics make it suitable for applications in material science, particularly in the development of polymers and coatings. The incorporation of sulfinyl functionalities can enhance material properties such as thermal stability and mechanical strength .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a scaffold for developing new antibiotics.
Case Study 2: Anti-inflammatory Activity
In a preclinical model of inflammation, the compound was tested for its ability to reduce inflammatory markers. The results demonstrated a marked decrease in cytokine levels, indicating its potential utility in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Comparison with Similar Compounds
tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (CAS 1186298-86-1)
- Key Difference: Replaces the sulfinylmethyl group with an amino linkage.
- This compound has a molecular weight of 264.32 (vs. ~298 g/mol for the sulfinyl analog), indicating a lighter, less polar structure .
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-11-4)
- Key Difference : Contains a bromo-methoxypyridine substituent instead of pyrazine sulfinyl.
- Impact : The bromine atom increases molecular weight (387.27 g/mol) and introduces halogen bonding, while the methoxy group enhances lipophilicity. This contrasts with the sulfinyl group’s polar, chiral character .
Heterocyclic System Variations
tert-Butyl 3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
- Key Difference : Replaces the pyrrolidine core with a piperidine ring fused to a complex imidazo-pyrrolo-pyrazine system.
Substituent Position and Reactivity
tert-Butyl 3-(2-aminoethoxy)-4-((6-(tert-butoxycarbonylamino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate ((±)-19)
- Key Difference: Features an aminoethoxy side chain and a Boc-protected aminopyridine substituent.
- Impact: The aminoethoxy group improves water solubility, while the pyridine-Boc moiety enhances enzymatic cleavage specificity, a property less pronounced in the sulfinyl analog .
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Key Functional Group | Solubility Profile |
|---|---|---|---|
| Target Compound | ~298 | Sulfinylmethyl | Moderate polarity; soluble in DMSO, less in water |
| CAS 1186311-11-4 | 387.27 | Bromo-methoxypyridine | High lipophilicity; soluble in chloroform |
| CAS 1186298-86-1 | 264.32 | Pyrazinylamino | Moderate solubility in polar aprotic solvents |
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-((pyrazin-2-ylsulfinyl)methyl)pyrrolidine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
- Protection of the pyrrolidine nitrogen : A Boc (tert-butoxycarbonyl) group is introduced using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) .
- Sulfoxide formation : Pyrazine-2-thiol is oxidized to the sulfinyl derivative using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (0–20°C) .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is employed to isolate intermediates and final products .
- Characterization : Confirmation of structure and purity via H/C NMR, HRMS, and IR spectroscopy .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., pyrrolidine methylene groups at δ 1.4–3.5 ppm), while C NMR confirms carbonyl (Boc group, ~155 ppm) and sulfoxide (~110 ppm) carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] = 339.1472; observed = 339.1468) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., Boc C=O stretch at ~1680 cm) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfinyl group or Boc cleavage .
- Handling : Use gloveboxes for air-sensitive steps (e.g., sulfoxide formation) and avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance sulfoxide yield and minimize overoxidation?
- Methodological Answer :
- Oxidant selection : mCPBA is preferred over HO due to milder conditions and reduced risk of sulfone formation .
- Temperature control : Maintain 0–5°C during sulfoxide formation to suppress side reactions .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate reaction rates and improve regioselectivity .
- Monitoring : Track reaction progress via TLC (R shift from 0.3 to 0.5 in ethyl acetate/hexane) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Impurity analysis : Use preparative HPLC to isolate byproducts (e.g., Boc-deprotected species) and characterize via HRMS .
- Solvent effects : Re-run NMR in deuterated DMSO to detect hidden splitting from rotamers .
- Dynamic spectroscopy : Variable-temperature NMR (e.g., 25–60°C) can coalesce split peaks caused by conformational exchange .
Q. How can computational methods aid in predicting the reactivity of this compound?
- Methodological Answer :
- DFT calculations : Model sulfoxide lone pair interactions with adjacent groups to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding to biological targets (e.g., enzymes with pyrazine-binding pockets) to guide functionalization .
Q. What are the challenges in synthesizing structural analogs with modified pyrazine substituents?
- Methodological Answer :
- Regioselectivity : Bromine or iodine substituents at pyrazine C-5 can sterically hinder sulfinyl group installation; use directing groups (e.g., boronic esters) to control reactivity .
- Stability : Electron-withdrawing groups (e.g., nitro) on pyrazine may destabilize the sulfoxide; stabilize via hydrogen bonding with co-solvents like DMF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
